molecular formula C9H10BrNO2S B1282007 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide CAS No. 71703-14-5

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No.: B1282007
CAS No.: 71703-14-5
M. Wt: 276.15 g/mol
InChI Key: XYPXIGBSXPLFNW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide is an organic compound with the molecular formula C9H10BrNO2S It is a member of the isothiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 2-bromobenzylamine with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Bromobenzylamine+Sulfur Dioxide+Oxidizing Agent2-(2-Bromophenyl)isothiazolidine 1,1-dioxide\text{2-Bromobenzylamine} + \text{Sulfur Dioxide} + \text{Oxidizing Agent} \rightarrow \text{this compound} 2-Bromobenzylamine+Sulfur Dioxide+Oxidizing Agent→2-(2-Bromophenyl)isothiazolidine 1,1-dioxide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl isothiazolidine derivatives.

Scientific Research Applications

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
  • 2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide

Comparison: 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(2-bromophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPXIGBSXPLFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501983
Record name 2-(2-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71703-14-5
Record name Isothiazolidine, 2-(2-bromophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71703-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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